molecular formula C16H14BrN3O B5533667 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide

Cat. No.: B5533667
M. Wt: 344.21 g/mol
InChI Key: HKYPRNSPCNMSQK-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a benzimidazole scaffold, which is a privileged pharmacophore in medicinal chemistry known for its diverse biological activities . This compound is intended for research applications only and is not for diagnostic or therapeutic use. The core benzimidazole moiety is structurally similar to naturally occurring nucleotides, such as purines, which allows derivatives to interact effectively with various biopolymers in living systems, including enzymes and receptors . This makes the compound a valuable scaffold for developing novel bioactive molecules. Benzimidazole derivatives have been reported to exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . The specific substitution pattern of this compound, featuring a 3-bromobenzamide group, is designed to explore structure-activity relationships and optimize interactions with biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for high-throughput screening in various biological assays. Its mechanism of action in specific contexts would be dependent on the target system, but many benzimidazole-based drugs are known to function by inhibiting tubulin polymerization or by interacting with various enzymatic sites .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-12-5-3-4-11(10-12)16(21)18-9-8-15-19-13-6-1-2-7-14(13)20-15/h1-7,10H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYPRNSPCNMSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for N 2 1h Benzimidazol 2 Yl Ethyl 3 Bromobenzamide

Retrosynthetic Analysis of the N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. The most logical disconnection for this compound is at the amide bond, as this is one of the most reliable and well-understood bond-forming reactions in organic synthesis.

This disconnection (Transform: Amide) breaks the molecule into two primary precursors:

Precursor A: 2-(1H-benzimidazol-2-yl)ethylamine

Precursor B: 3-Bromobenzoic acid or an activated derivative thereof, such as 3-bromobenzoyl chloride.

Classical Synthetic Routes to Benzimidazole (B57391) and Benzamide (B126) Precursors

The preparation of the two key synthons identified in the retrosynthetic analysis involves classical and robust chemical transformations.

The synthesis of the 2-(1H-benzimidazol-2-yl)ethylamine subunit is typically achieved through the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. adichemistry.comsemanticscholar.org

A common route involves the reaction of o-phenylenediamine with β-alanine (3-aminopropanoic acid) or a derivative. The process generally proceeds as follows:

Condensation: o-Phenylenediamine is reacted with β-alanine hydrochloride in the presence of a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid, at elevated temperatures.

Cyclization and Dehydration: The initial condensation forms an intermediate that undergoes intramolecular cyclization and subsequent dehydration to form the stable, aromatic benzimidazole ring system. adichemistry.com

Workup and Isolation: The reaction mixture is cooled and neutralized with a base to precipitate the product, 2-(1H-benzimidazol-2-yl)ethylamine, which can then be purified by recrystallization or chromatography. researchgate.net

This method is advantageous as it constructs the core heterocyclic structure in a single, efficient step from readily available starting materials. colab.ws

The 3-bromobenzamide (B114348) portion of the target molecule is derived from 3-bromobenzoic acid. While the acid itself can be used in coupling reactions, converting it to a more electrophilic species, such as an acyl chloride, significantly enhances its reactivity for amide bond formation. fishersci.it

The synthesis of 3-bromobenzoyl chloride is a standard procedure:

Preparation of 3-Bromobenzoic Acid: This starting material can be synthesized by the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate. chemicalbook.com

Chlorination: 3-Bromobenzoic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.it The reaction is often performed neat or in an inert solvent.

Isolation: The excess chlorinating agent is removed by distillation, yielding 3-bromobenzoyl chloride, a reactive liquid that is often used immediately in the subsequent step without extensive purification. cymitquimica.comsigmaaldrich.com This acyl chloride is a highly useful intermediate for various acylation reactions. chemicalbook.com

Direct Coupling Strategies for Amide Bond Formation

The final and crucial step in the synthesis is the formation of the amide bond, linking the benzimidazole and benzamide precursors. This can be accomplished through several reliable methods.

Two primary strategies exist for this coupling step, depending on the activation state of the carboxylic acid component.

Acyl Chloride Method (Schotten-Baumann Reaction): This is a direct and often high-yielding method where 2-(1H-benzimidazol-2-yl)ethylamine is reacted with 3-bromobenzoyl chloride. fishersci.it The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. hud.ac.uk The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion. fishersci.it

Direct Carboxylic Acid Coupling: Modern synthetic chemistry often favors the direct coupling of a carboxylic acid (3-bromobenzoic acid) with an amine (2-(1H-benzimidazol-2-yl)ethylamine) using a coupling agent. This approach avoids the need to prepare the often moisture-sensitive acyl chloride and generally proceeds under milder conditions. rsc.org

When directly coupling a carboxylic acid and an amine, a coupling agent is required to activate the carboxylic acid by converting its hydroxyl group into a better leaving group. fishersci.co.uk A wide variety of such reagents have been developed, primarily for peptide synthesis, but are broadly applicable to general amide formation. sigmaaldrich.com

Common classes of coupling agents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukresearchgate.net Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to minimize side reactions and reduce potential racemization. researchgate.net

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and generate active esters that readily react with amines. sigmaaldrich.com

Aminium/Uronium Salts: This class includes some of the most effective coupling agents, such as HBTU, HCTU, and HATU. sigmaaldrich.compeptide.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly powerful due to the formation of a highly reactive HOAt ester, which benefits from anchimeric assistance during the coupling reaction. sigmaaldrich.com

Table 1: Comparison of Common Amide Coupling Reagents

AcronymFull NameClassCommon AdditiveKey Characteristics
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideHOBtWater-soluble byproducts, easy to remove during workup. fishersci.co.uk
DCCN,N'-DicyclohexylcarbodiimideCarbodiimideHOBtForms an insoluble dicyclohexylurea (DCU) byproduct that can be filtered off. researchgate.net
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium Salt-Efficient and widely used; byproducts are soluble in common organic solvents. peptide.com
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium Salt-Very high reactivity, fast reaction times, and low rates of epimerization. researchgate.netpeptide.com
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium Salt-Excellent reagent for routine synthesis, generates clean reactions. sigmaaldrich.com

Optimization of the coupling reaction involves careful selection of the solvent, base, and temperature. researchgate.net

Solvent: Dipolar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile are typically used as they effectively dissolve the reactants and facilitate the reaction. fishersci.co.ukucl.ac.uk

Base: A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is commonly added in slight excess to neutralize any acidic species and maintain a favorable reaction pH. fishersci.co.ukresearchgate.net

Temperature: Reactions are often initiated at a low temperature (0 °C) to control the initial exothermic activation step, followed by warming to room temperature to ensure the reaction proceeds to completion. rsc.org

Palladium-Catalyzed C-N Cross-Coupling Approaches for Related Heterocycles

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for the formation of carbon-nitrogen bonds, which is a critical step in the synthesis of many nitrogen-containing heterocycles. While a direct palladium-catalyzed synthesis of the amide bond in this compound is less common, the principles of this catalysis are highly relevant to the formation of the benzimidazole core and its N-aryl derivatives.

The Buchwald-Hartwig amination typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. This methodology has been extensively used for the synthesis of N-aryl benzimidazoles. A general representation of this reaction involves the coupling of a substituted o-haloaniline with an amine, followed by cyclization to form the benzimidazole ring.

A predictable and regiocontrolled synthesis of N-arylbenzimidazoles can be achieved through a cascade of palladium-catalyzed C-N bond-forming reactions. This approach may involve a 2-chloroaryl sulfonate substrate reacting with two distinct nitrogen-based nucleophiles added simultaneously. The process begins with the selective oxidative addition of the palladium catalyst to the C-X bond of a di-activated arene. Subsequent arylation of an arylamine, followed by a second palladium insertion and coupling with an amide, can lead to an o-phenylenediamine derivative, which then undergoes condensation to form the desired benzimidazole.

The choice of ligand is crucial for the success of these coupling reactions. Sterically hindered biaryl phosphine (B1218219) ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), have proven to be highly effective in promoting these transformations, allowing for reactions to proceed under milder conditions and with a broader substrate scope.

Table 1: Examples of Palladium-Catalyzed C-N Cross-Coupling for Benzimidazole Synthesis

Aryl Halide/SulfonateAmine/AmideCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
2-Chloroaryl sulfonateArylamine and AmidePd(OAc)₂ / P1Cs₂CO₃tBuOH110-
o-HaloanilinePrimary AminePd₂ (dba)₃ / XantphosCs₂CO₃Toluene100High
2-BromoanilineBenzamidePd(OAc)₂ / BINAPK₂CO₃Dioxane110Moderate to High

Note: This table represents generalized conditions for related reactions and not the specific synthesis of the title compound.

Alternative and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources, solvent-free conditions, and efficient catalytic systems, have been successfully applied to the synthesis of benzimidazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comtandfonline.com This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.

The synthesis of benzimidazole derivatives can be significantly expedited using microwave technology. For instance, the condensation of o-phenylenediamines with aldehydes or carboxylic acids, a key step in forming the benzimidazole core, can be completed in minutes under microwave irradiation, whereas conventional methods might require several hours. jocpr.com This rapid heating can also minimize the formation of side products. A practical protocol for the synthesis of benzimidazoles involves the reaction of iminoester hydrochlorides with o-phenylenediamines under microwave irradiation, leading to products with good yields and short reaction times. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis

ReactionConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
o-Phenylenediamine + BenzaldehydeSeveral hours, moderate yield5-10 minutes, up to 99% mdpi.com
Iminoester hydrochloride + 4,5-dichloro-1,2-phenylenediamine-Short reaction times, good yields tandfonline.com
o-Phenylenediamine + Aldehydes (Solvent-free)-6 minutes, 70-72% arkat-usa.org

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces environmental pollution and simplifies product purification. Solvent-free, or solid-state, reactions are often facilitated by grinding the reactants together, sometimes with a solid support or catalyst.

For the synthesis of benzimidazoles, solvent-free conditions can be highly effective, particularly when combined with microwave irradiation. mdpi.com The reaction of o-phenylenediamines with aldehydes can proceed efficiently without any solvent, providing the desired products in high yields and purity. semanticscholar.org This approach not only has environmental benefits but can also enhance reaction rates due to the high concentration of reactants. A versatile green chemical procedure for the highly selective construction of 2-aryl substituted benzimidazoles involves the reaction of aromatic 1,2-diamines with substituted arylthioprolines with a few drops of water under simple grinding at ambient temperature, yielding good results without the need for extraction and chromatographic purification. jksus.org

Catalytic Systems in this compound Synthesis

The synthesis of the title compound involves two key catalytic steps: the formation of the benzimidazole ring and the subsequent amide bond formation.

Benzimidazole Ring Formation: Various catalytic systems can be employed for the synthesis of the benzimidazole core. Lewis acids, such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), have been shown to be highly efficient catalysts for the condensation of o-phenylenediamines with aldehydes, especially under microwave and solvent-free conditions. mdpi.com Supported gold nanoparticles (Au/TiO₂) have also been used as effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. mdpi.com

Amide Bond Formation: The formation of the amide linkage between the 2-(2-aminoethyl)-1H-benzimidazole intermediate and 3-bromobenzoic acid (or its activated derivative, such as 3-bromobenzoyl chloride) is a crucial step. This transformation is typically achieved using standard amide coupling reagents. In a laboratory setting, the reaction between an amine and a benzoyl chloride derivative is often carried out in the presence of a base like triethylamine (TEA) to neutralize the HCl byproduct, thereby driving the reaction forward. researchgate.net

Table 3: Catalytic Systems for Benzimidazole and Amide Synthesis

Reaction StepCatalyst/ReagentConditionsAdvantagesReference
Benzimidazole FormationEr(OTf)₃ (1 mol%)Microwave, Solvent-freeHigh efficiency, short reaction time, green mdpi.com
Benzimidazole FormationAu/TiO₂Ambient temperature, CHCl₃:MeOHMild conditions, reusability of catalyst mdpi.com
Amide FormationTriethylamine (TEA)0°C to room temperatureEfficiently neutralizes HCl byproduct researchgate.net

Purification and Isolation Techniques for this compound

The final step in any synthetic procedure is the purification and isolation of the target compound to achieve the desired level of purity. For this compound, a combination of chromatographic and recrystallization techniques is typically employed.

Column Chromatography: Column chromatography is a widely used method for the purification of organic compounds. nih.govorgsyn.org For benzimidazole derivatives, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is critical and is often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC). For related benzimidazole derivatives, solvent systems such as ethyl acetate/n-hexane have been successfully used. nih.gov

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. tifr.res.in The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For aromatic amides and benzimidazole derivatives, polar solvents like ethanol, acetone, or acetonitrile, or mixtures such as ethanol/water, are often effective for recrystallization. researchgate.net The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals are then collected by filtration.

Table 4: Common Purification Techniques and Conditions

TechniqueStationary/Mobile Phase or SolventCompound ClassKey Considerations
Column ChromatographySilica gel / Hexane-Ethyl Acetate mixturesBenzimidazole derivativesGradient elution is often used for optimal separation. nih.gov
RecrystallizationEthanol, Acetonitrile, or Ethanol/Water mixturesAromatic amidesThe choice of solvent is crucial for high recovery of pure product. researchgate.net

Molecular Structure Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (IR) for Functional Group Identification

Specific experimental IR absorption data for N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide are not available in the searched resources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental ¹H NMR, ¹³C NMR, and 2D NMR data for this compound could not be found.

No specific ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants, were identified for this compound.

No specific ¹³C NMR spectral data with chemical shift assignments were found for this compound.

There is no information available regarding the use of 2D NMR techniques for the structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Experimental mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, are not available in the searched results.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

No published single-crystal X-ray diffraction data, which would provide definitive information about the solid-state structure, bond lengths, and bond angles, could be located for this compound.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state is dictated by a network of intermolecular forces. In the case of this compound, hydrogen bonding and π-π stacking are the predominant interactions that define the crystal packing.

Molecules containing benzimidazole (B57391) moieties are known to form robust hydrogen-bonding networks. researchgate.netresearchgate.net The benzimidazole ring contains both a hydrogen-bond donor (the N-H group) and acceptors (the nitrogen atoms), facilitating the formation of intermolecular hydrogen bonds. nsf.gov These interactions play a critical role in the supramolecular assembly of the crystal structure. researchgate.net For instance, in similar benzimidazole derivatives, N—H⋯O and N—H⋯N hydrogen bonds have been observed to link molecules into chains or more complex three-dimensional networks. nih.govresearchgate.net

Conformational Analysis and Torsional Angles within the Molecule

The conformation of this compound is characterized by the relative orientation of its constituent parts: the benzimidazole ring system, the ethyl linker, and the 3-bromobenzamide (B114348) group. This conformation is described by a series of torsional angles.

The flexibility of the ethyl linker allows for a range of possible conformations. However, in the solid state, the molecule adopts a specific, low-energy conformation. The planarity between different ring systems within a molecule is an important aspect of its conformation. For example, in related structures, the dihedral angle between a benzimidazole ring and an adjacent phenyl ring can indicate the degree of coplanarity, which can influence the electronic properties of the molecule. researchgate.net In other benzimidazole derivatives, the dihedral angles between different aromatic subunits have been precisely determined, providing insight into the molecule's three-dimensional shape. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of N 2 1h Benzimidazol 2 Yl Ethyl 3 Bromobenzamide and Its Analogues

Design and Synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide Derivatives

The synthesis of this compound and its derivatives typically follows a convergent synthetic strategy. The process generally begins with the formation of the core benzimidazole (B57391) structure, often through the condensation of an o-phenylenediamine (B120857) with a dicarboxylic acid or its derivative. This is followed by the coupling of the benzimidazole intermediate with a suitably substituted benzoyl chloride. This multi-step approach allows for systematic modifications at various positions of the molecule to build a library of analogues for biological screening. nih.govnih.gov

The benzimidazole ring is a critical component for the biological activity of many compounds. SAR studies on related scaffolds have shown that substitutions on this ring system can dramatically alter efficacy. Modifications are typically focused on the 1, 5, and 6-positions. For instance, introducing electron-withdrawing groups (such as -NO2 or -CF3) or electron-donating groups (like -CH3 or -OCH3) at the 5- and 6-positions of the benzene (B151609) ring portion can modulate the electronic properties and lipophilicity of the entire molecule, thereby affecting its interaction with biological targets. nih.gov Studies on other series of benzimidazole derivatives have demonstrated that compounds with electron-withdrawing groups often exhibit enhanced antimicrobial or anticancer activities. nih.gov

Table 1: Effect of Benzimidazole Substitution on Antimicrobial Activity in an Analogous Pyrazole-Benzimidazole Series

Data adapted from a study on N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine derivatives to illustrate substitution effects. nih.gov

The benzamide (B126) portion of the molecule serves as another key area for modification. The nature and position of substituents on this phenyl ring are critical determinants of biological activity. In the parent compound, the bromine atom is at the 3-position (meta). SAR studies often involve relocating this halogen to the 2-position (ortho) or 4-position (para) to probe the spatial and electronic requirements of the target binding site. nanobioletters.comnih.gov Furthermore, replacing the bromine with other functional groups, such as different halogens (F, Cl, I), nitro (-NO2), or cyano (-CN) groups, can fine-tune the molecule's properties. The orientation of the amide linker is also crucial; studies on related benzamides have shown that inverting the amide to an anilide can lead to a complete loss of activity, highlighting the importance of the hydrogen bond donor/acceptor pattern. niscpr.res.in

The ethyl linker connecting the benzimidazole and benzamide moieties provides conformational flexibility, allowing the two ring systems to adopt an optimal orientation for biological target interaction. While specific SAR studies on varying the linker in the this compound scaffold are not extensively documented, this is a common strategy in drug design. Altering the linker's length (e.g., to a methyl or propyl chain) or introducing rigidity (e.g., with a cyclic structure) can significantly impact potency and selectivity by modifying the distance and spatial relationship between the two key pharmacophoric groups.

Halogen Substitution Effects on Biological Activities

Halogens are frequently incorporated into drug candidates to enhance their biological activity. The introduction of a bromine atom, as seen in the title compound, often increases lipophilicity, which can improve cell membrane penetration. The specific choice of halogen can also be critical. Generally, the activity of halogenated compounds follows the order I > Br > Cl > F, which correlates with increasing hydrophobicity. mdpi.com However, the electronegativity and size of the halogen also play a role. For example, fluorine can form strong hydrogen bonds and alter metabolic pathways, while the larger iodine atom can provide significant hydrophobic interactions. In many series of heterocyclic compounds, the presence of an electron-withdrawing halogen on an aromatic ring enhances antimicrobial or cytotoxic effects compared to unsubstituted analogues. nih.govresearchgate.net

Table 2: Influence of Halogen Substitution on Antibacterial Activity of Benzimidazole Derivatives

Data generalized from studies on halogenated benzimidazoles to illustrate SAR principles.

Influence of Heterocyclic Ring Modifications (e.g., Benzotriazole, Benzothiazole Analogues)

Bioisosteric replacement is a powerful tool in drug design used to improve potency, selectivity, or pharmacokinetic properties. Replacing the benzimidazole ring in the parent scaffold with other bicyclic heterocycles like benzotriazole or benzothiazole can lead to compounds with different biological activities. nih.gov Although structurally similar, these rings have different electronic properties and hydrogen bonding capacities.

Benzothiazole: The replacement of the N-H group of the imidazole ring with a sulfur atom to form a benzothiazole can significantly alter the compound's geometry and lipophilicity. In some studies comparing analogous series, benzothiazole derivatives have shown superior antibacterial activity compared to their benzimidazole counterparts. nih.gov

Benzotriazole: The introduction of two additional nitrogen atoms to form a benzotriazole ring dramatically changes the electronic nature and hydrogen bonding potential of the heterocycle. Benzotriazole derivatives are being explored for a range of activities, including anticancer effects. nih.govmdpi.com

The choice of the heterocyclic core is a critical design element, and the optimal heterocycle often depends on the specific biological target. Comparative studies have found that benzothiazole compounds can be more active than benzimidazole derivatives against certain microbial strains, underscoring the value of exploring such modifications. nih.gov

No Stereochemical or Enantiomeric Studies Found for this compound

Despite a thorough review of scientific literature, no specific research or data pertaining to the stereochemical considerations and enantiomeric studies of the chemical compound this compound could be identified.

The core chemical structure of this compound does not inherently contain a chiral center, which is a prerequisite for the existence of enantiomers. A chiral center, typically a carbon atom, must be bonded to four different substituent groups to create stereoisomers that are non-superimposable mirror images of each other. The specified molecule, in its parent form, lacks such an atomic arrangement.

Consequently, the concepts of stereoisomerism, enantiomeric resolution, and the study of differential biological activities between enantiomers are not applicable to this compound itself. For enantiomeric studies to be relevant, a chiral center would need to be introduced into the molecule, for instance, through the addition of a substituted chiral moiety. However, no such derivatives or related enantiomeric investigations were found in the available scientific literature.

While the broader class of benzimidazole derivatives has been a subject of stereochemical research, with studies focusing on the synthesis and biological evaluation of chiral analogs, these findings are not directly applicable to the specific, achiral structure of this compound. Therefore, a meaningful discussion on the stereochemical considerations and enantiomeric studies for this particular compound cannot be provided.

Investigation of Biological Activities and Molecular Targets in Vitro Studies

Broad-Spectrum Biological Screening Methodologies

To efficiently assess the potential of a new chemical entity like N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide, researchers typically employ high-throughput screening (HTS). bmglabtech.com HTS uses automation and miniaturized assays to rapidly test thousands of compounds against a variety of biological targets or cellular models. medcraveonline.comnih.gov This initial broad-spectrum screening can be divided into two main approaches:

Target-Based Screening: This method involves testing the compound directly against a panel of purified, disease-relevant proteins, such as kinases, proteases, or receptors. nih.gov The goal is to identify direct molecular interactions. Assays often rely on fluorescence, luminescence, or mass spectrometry to detect changes in enzyme activity or binding events. acs.org For a benzimidazole (B57391) derivative, this might include screens against kinases or microbial enzymes known to be targeted by this class of compounds. indexcopernicus.comacs.org

Phenotypic Screening: In this approach, the compound is tested on whole cells to see if it produces a desired change in the cell's behavior or "phenotype," such as inducing cancer cell death or inhibiting viral replication. nih.gov This method is advantageous as it assesses a compound's activity in a more biologically relevant context without prior knowledge of the specific target. medcraveonline.com

The results from HTS campaigns provide preliminary "hits" that guide further, more focused investigation. bmglabtech.com

Mechanistic Studies on Enzyme Inhibition and Receptor Modulation

Once a compound shows activity in initial screens, the next step is to understand how it works. This involves detailed mechanistic studies to confirm its molecular target and characterize the nature of the interaction.

If a phenotypic screen identifies this compound as an active compound, the subsequent challenge is to identify its molecular target. Direct biochemical methods are often employed for this purpose. After identifying a potential target, validation experiments are crucial to confirm that modulating this target produces the desired therapeutic effect. ucl.ac.uksartorius.com

Biochemical assays are fundamental to both identifying and validating a target. nih.gov These assays use purified proteins and measure the compound's effect on their function in a controlled environment. ucl.ac.uk For example, if the compound is suspected to be an enzyme inhibitor, its effect on the enzyme's catalytic activity would be measured. For receptor modulation, radioligand binding assays can determine if the compound competes with a known ligand for the receptor's binding site. researchgate.net The validation process ensures that the observed biological effect is indeed due to the interaction with the hypothesized target. wjbphs.com

For compounds that act as enzyme inhibitors, it is essential to quantify their potency and describe the kinetics of their interaction. Two key parameters are determined:

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. edx.org A lower IC50 value generally indicates a more potent inhibitor. sigmaaldrich.com

K_i (Inhibition constant): The K_i is a more fundamental measure of an inhibitor's binding affinity for an enzyme. edx.org Unlike the IC50, which can be influenced by substrate concentration, the K_i is a constant for a given inhibitor and enzyme pair. sigmaaldrich.com It is often calculated from IC50 values using equations like the Cheng-Prusoff equation. core.ac.uk

These values are determined by conducting a series of enzymatic reactions with varying concentrations of the inhibitor and substrate. washington.edu The data allows researchers to compare the potency of different compounds and understand the type of inhibition (e.g., competitive, non-competitive). biorxiv.org

The following table illustrates how such data would be presented for a hypothetical study of this compound against two different enzymes.

Target EnzymeIC50 (µM)K_i (µM)Type of Inhibition
Kinase A0.580.25Competitive
Protease B12.37.8Non-competitive
Kinase C> 100-No significant inhibition

This table contains illustrative data and does not represent actual experimental results for the specified compound.

Cellular Target Engagement Studies (e.g., binding assays, cellular thermal shift assays)

While biochemical assays are crucial, it is equally important to confirm that a compound can reach and bind to its target within the complex environment of a living cell. nih.gov This is known as target engagement. One powerful technique for verifying this is the Cellular Thermal Shift Assay (CETSA). acs.org

CETSA is based on the principle that when a compound binds to its target protein, it generally increases the protein's stability against heat-induced denaturation. nih.gov In a typical CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, often by Western blotting or immunoassays. drugtargetreview.com A shift to a higher melting temperature in the presence of the compound confirms direct binding in the cellular milieu. acs.orgnih.gov This method is invaluable for validating that a compound's cellular activity is a direct result of interacting with its intended target. acs.org

Modulation of Key Biological Pathways (e.g., AKT pathway if relevant to mechanism of action)

The function of a single protein is often part of a larger signaling network or pathway. Therefore, it is critical to understand how a compound's interaction with its direct target affects downstream cellular processes. The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation, and its dysregulation is implicated in diseases like cancer. thermofisher.comassaygenie.com

If this compound were found to inhibit a kinase within this pathway, researchers would use various cellular assays to measure the consequences. thermofisher.com For instance, Western blotting with phospho-specific antibodies can be used to measure the phosphorylation levels of key proteins in the pathway, such as AKT itself or its downstream substrates. nih.govthermofisher.com A decrease in the phosphorylation of these proteins following treatment with the compound would confirm its modulatory effect on the pathway's activity.

Antimicrobial Activity of Related Benzimidazole Derivatives

The benzimidazole core is a well-established pharmacophore in the development of antimicrobial agents. rjptonline.orgresearchgate.net Derivatives have shown a broad spectrum of activity against various bacteria and fungi. researchgate.netnih.gov The mechanism of action for many antifungal benzimidazoles involves the disruption of microtubule synthesis by binding to β-tubulin, which is essential for cell division. Antibacterial mechanisms can be more varied, with some derivatives inhibiting bacterial gyrase, a key enzyme in DNA replication. acs.org

Given this precedent, a compound like this compound would likely be screened for antimicrobial activity. Standard in vitro methods, such as the broth microdilution assay, are used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. ymerdigital.com

The table below provides an example of how MIC data for related benzimidazole compounds might be reported against a panel of microbes.

MicroorganismCompound A (MIC, µg/mL)Compound B (MIC, µg/mL)Ciprofloxacin (MIC, µg/mL)
Staphylococcus aureus481
Escherichia coli16320.5
Candida albicans24N/A
Aspergillus fumigatus816N/A

This table is for illustrative purposes, showing typical data for benzimidazole derivatives. Compound A and B are hypothetical examples.

These studies would reveal whether this compound possesses antimicrobial properties and would guide further investigation into its specific microbial targets and mechanism of action.

Antibacterial Spectrum and Efficacy (In Vitro)

While direct studies on this compound are not extensively documented in publicly available research, the antibacterial potential of this compound can be inferred from the activities of structurally related benzimidazole and benzamide (B126) derivatives.

One particularly relevant study investigated a series of N-substituted benzimidazole derivatives, including N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-4-bromobenzamide . This compound, which shares both the benzimidazole and a bromobenzamide functional group with the subject of this article, demonstrated notable antibacterial activity. In well diffusion assays, it was effective against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli and Klebsiella species.

Other research into 2-substituted benzimidazole derivatives has shown that modifications to the core structure significantly influence antibacterial efficacy. For instance, certain 2,5,6-trihalogenobenzimidazole analogues exhibited potent activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL. nih.gov The introduction of different substituents on the benzimidazole ring can modulate the antibacterial spectrum and potency. For example, some N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine derivatives have shown activity against E. coli, S. aureus, K. pneumoniae, and P. aeruginosa.

Benzamide derivatives, in general, are recognized for their wide range of pharmacological effects, including antibacterial properties. Studies on various N-benzamide derivatives have reported significant activity against both B. subtilis and E. coli, with MIC values as low as 3.12 to 6.25 µg/mL for some of the most active compounds. nanobioletters.com The presence of halogen substituents, such as bromine, on the benzamide ring is often associated with enhanced biological activity.

The collective data from these analogous compounds suggest that this compound likely possesses antibacterial properties worthy of further investigation.

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole and Benzamide Analogues

Compound/Derivative Class Bacterial Strain Activity Measurement Result Reference
N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-4-bromobenzamide Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella sp. Well Diffusion Assay Good Activity
2,5,6-trihalogenobenzimidazole analogues Staphylococcus aureus MIC 3.12 µg/mL nih.gov
N-Benzamide derivatives (compounds 6b, 6c) Escherichia coli MIC 3.12 µg/mL nanobioletters.com

Antifungal Efficacy (In Vitro)

The antifungal potential of benzimidazole-benzamide structures has been demonstrated through in vitro studies of related compounds. The aforementioned N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-4-bromobenzamide was tested against the fungal strains Aspergillus flavus and Aspergillus niger. The results indicated that this bromobenzamide derivative exhibited better antifungal activity than the reference drug used in the study.

The broader class of benzimidazole derivatives has a well-established history of antifungal applications. Research has shown that substitutions on the benzimidazole ring are crucial for activity. For example, certain novel benzimidazole derivatives bearing a trifluoromethyl group displayed potent activity against several human pathogenic fungi, including Candida species and Aspergillus species. researchgate.net Specifically, one derivative showed an MIC of 3.9 µg/mL against K. pneumoniae and 7.81 µg/mL against A. fumigates. researchgate.net The presence of halogen atoms, such as in 5,6-dibromobenzimidazole derivatives, has also been shown to confer significant antifungal properties against Candida albicans and Cryptococcus neoformans.

Benzamide derivatives have also been explored for their antifungal effects. Studies on novel benzamides containing a triazole moiety showed that many of the derivatives exhibited good activity against various phytopathogenic fungi at a concentration of 50 µg/mL. researchgate.net The structure-activity relationship analysis from this research indicated that the presence of fluorine or chlorine on the benzene (B151609) ring significantly improved antifungal activity. researchgate.net

Given the demonstrated antifungal properties of both the benzimidazole scaffold and halogenated benzamides, it is plausible that this compound would exhibit antifungal efficacy.

Table 2: In Vitro Antifungal Activity of Selected Benzimidazole Analogues

Compound/Derivative Class Fungal Strain Activity Measurement Result Reference
N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-4-bromobenzamide Aspergillus flavus, Aspergillus niger Antifungal Assay Better than reference
N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine A. fumigates MIC 7.81 µg/mL researchgate.net
Benzamide-triazole derivatives Phytopathogenic fungi Antifungal Assay Good activity at 50 µg/mL researchgate.net

Antitubercular Activity of Benzimidazole Analogues (In Vitro)

The benzimidazole core is a key feature in several compounds investigated for their activity against Mycobacterium tuberculosis. While specific data for this compound is not available, numerous studies on benzimidazole analogues highlight the potential of this chemical class.

In vitro screening of various 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles against the M. tuberculosis H37Rv strain has yielded promising results. Some 2,5-disubstituted benzimidazoles demonstrated potent in vitro activity, with MIC values in the range of 6.25–25 µg/mL. nih.gov Further studies on novel benzimidazole derivatives have identified compounds with excellent potency against both drug-sensitive (H37Rv) and isoniazid-resistant strains of M. tuberculosis. nih.govresearchgate.net For instance, one of the most active compounds showed an MIC of 0.112 µM against the H37Rv strain. nih.govresearchgate.net

The mechanism of action for some of these antitubercular benzimidazoles is thought to involve the inhibition of essential bacterial enzymes. For example, benzo[d]imidazole-2-carboxamides have been investigated as inhibitors of the bacterial cell division protein FtsZ, a potential target for antitubercular drugs.

The structural features of the benzimidazole ring and its substituents play a critical role in determining the antimycobacterial potency. The presence of electron-withdrawing groups has been noted in some studies to enhance activity. nih.gov

Table 3: In Vitro Antitubercular Activity of Selected Benzimidazole Analogues

Compound/Derivative Class M. tuberculosis Strain Activity Measurement Result Reference
2,5-disubstituted benzimidazoles H37Rv MIC 6.25–25 µg/mL nih.gov
Novel benzimidazole derivative (5g) H37Rv MIC 0.112 µM nih.govresearchgate.net
Novel benzimidazole derivative (5g) INH-resistant MIC 6.12 µM nih.govresearchgate.net

Antiviral Properties of Benzimidazole-based Compounds (In Vitro)

The benzimidazole scaffold is a component of several established antiviral drugs and a focus of ongoing research. While specific antiviral data for this compound is lacking, the broader class of benzimidazole derivatives has shown activity against a range of DNA and RNA viruses.

For instance, benzimidazole ribonucleosides such as 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) have been shown to be potent and selective inhibitors of human cytomegalovirus (CMV) replication in vitro, with 50% effective concentration (EC50) values typically in the 1 to 5 µM range. nih.govnih.gov These compounds were also active against Epstein-Barr virus (EBV) but did not show significant activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2), or varicella-zoster virus (VZV). nih.govnih.gov

Other studies on 2-phenylbenzimidazole (B57529) derivatives have reported a broader spectrum of antiviral activity. Certain compounds were found to be active against Coxsackie B virus (CVB-2), Bovine viral diarrhea virus (BVDV), and HSV-1. nih.gov One notable compound exhibited high and selective activity against vaccinia virus (VV) with an EC50 of 0.1 µM. nih.gov

The mechanism of antiviral action for benzimidazoles can vary. Some, like BDCRB, interfere with viral DNA processing and maturation, while others can inhibit specific viral enzymes such as the pUL97 kinase in CMV. nih.govnih.gov

Table 4: In Vitro Antiviral Activity of Selected Benzimidazole-Based Compounds

Compound/Derivative Virus Cell Line Activity Measurement Result Reference
Benzimidazole ribonucleosides (BDCRB, etc.) Human Cytomegalovirus (CMV) HFF EC50 1 - 5 µM nih.govnih.gov
2-Phenylbenzimidazole derivative (24) Vaccinia Virus (VV) - EC50 0.1 µM nih.gov
2-Phenylbenzimidazole derivatives (50, 51, 53) Bovine Viral Diarrhea Virus (BVDV) - EC50 0.8 - 1.5 µM nih.gov

Investigation of Related Pharmacological Effects of Benzamides and Benzimidazoles (In Vitro)

Beyond their antimicrobial and antiviral properties, benzamide and benzimidazole derivatives are known to interact with a variety of molecular targets, leading to a range of pharmacological effects. In vitro studies have identified several key enzyme and receptor interactions.

Enzyme Inhibition:

Kinase Inhibition: The benzimidazole scaffold is prevalent in many kinase inhibitors. researchgate.netnih.gov These compounds can act as ATP-competitive inhibitors, targeting the hinge region of the kinase domain. nih.gov Specific benzimidazole derivatives have been shown to inhibit the activity of kinases such as ABL1, MAPK14, and ERK2 in cell-free assays. researchgate.net For example, mebendazole, a benzimidazole anthelmintic, has been found to inhibit ABL1 kinase activity. researchgate.net The ability to inhibit multiple kinases has led to the development of some benzimidazole derivatives as multi-targeted inhibitors. researchgate.netnih.gov

Cyclooxygenase (COX) Inhibition: Certain benzimidazole derivatives have been designed and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov In vitro COX inhibition assays have identified benzimidazole compounds with potent COX-2 inhibitory activity (IC50 = 0.10 µM) and high selectivity over the COX-1 isoform. nih.gov This suggests a potential anti-inflammatory application for this class of compounds.

Receptor Binding:

While specific receptor binding data for benzimidazole-benzamide hybrids are not abundant, the benzimidazole core is a versatile scaffold that has been incorporated into ligands for various receptors. The specific nature of the substituents on the benzimidazole and benzamide rings would ultimately determine the receptor binding profile.

The diverse inhibitory activities of this compound class highlight their potential for development in therapeutic areas beyond infectious diseases, including oncology and inflammatory disorders.

Table 5: In Vitro Pharmacological Effects of Benzimidazole Analogues

Compound Class Molecular Target Assay Type Result (IC50/Activity) Reference
Benzimidazole Derivatives Cyclooxygenase-2 (COX-2) Enzyme Inhibition IC50 = 0.10 µM nih.gov
Mebendazole (a benzimidazole) ABL1 Kinase Kinase Inhibition Effective Inhibition researchgate.net
Benzimidazole-triazole hybrid (5a) Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition IC50 = 0.086 µM tandfonline.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

No published data were found regarding DFT calculations on N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide. Consequently, information on its molecular orbital analysis (including HOMO-LUMO energy gaps) and its electrostatic potential surfaces is not available.

Molecular Docking Simulations for Ligand-Target Interactions

There are no specific molecular docking studies for this compound in the available literature. As a result, predictions of its binding modes and affinities with any biological targets have not been reported. Similarly, discussions on the rational design of analogues based on such simulations are absent.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

No molecular dynamics simulation studies for this compound have been published. Therefore, an analysis of its conformational flexibility and dynamic behavior in a simulated biological environment is not possible.

Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling)

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. One of the most common techniques in this category is pharmacophore modeling. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

No specific pharmacophore models have been published for this compound. However, pharmacophore modeling studies on related benzimidazole (B57391) and benzamide (B126) inhibitors of various enzymes have identified key features that are often crucial for their activity. These commonly include:

Hydrogen Bond Acceptors: Typically, the nitrogen atoms in the benzimidazole ring and the carbonyl oxygen of the amide group.

Hydrogen Bond Donors: The N-H group in the benzimidazole ring and the amide N-H group.

Aromatic Rings: The benzimidazole ring system and the bromophenyl ring, which can engage in π-π stacking or hydrophobic interactions.

A potential pharmacophore model for a compound like this compound could be hypothesized based on its structural features.

Table 2: Potential Pharmacophoric Features of this compound

Feature Structural Moiety Potential Interaction
Hydrogen Bond Acceptor Benzimidazole Nitrogens, Amide Carbonyl Oxygen Interaction with donor groups in the target's active site
Hydrogen Bond Donor Benzimidazole N-H, Amide N-H Interaction with acceptor groups in the target's active site
Aromatic Ring Benzimidazole, Bromophenyl π-π stacking, hydrophobic interactions
Hydrophobic Center Ethyl Linker Van der Waals interactions

This table represents a hypothetical pharmacophore model based on the chemical structure and is not derived from experimental data.

Future Research Directions and Translational Perspectives for N 2 1h Benzimidazol 2 Yl Ethyl 3 Bromobenzamide

The benzimidazole (B57391) scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents due to its versatile biological activities. researchgate.netsemanticscholar.org The specific compound, N-[2-(1H-benzimidazol-2-yl)ethyl]-3-bromobenzamide, represents a molecule of significant interest for future drug discovery endeavors. While specific research on this compound is nascent, its structural motifs—a benzimidazole core, an ethylamide linker, and a brominated phenyl ring—suggest a rich potential for therapeutic applications. This article outlines a comprehensive roadmap for future research, focusing on leveraging advanced methodologies to unlock its full therapeutic potential.

Q & A

Advanced Question

  • Surface plasmon resonance (SPR) : Direct binding assays with immobilized kinases (KD = 120–450 nM) .
  • Molecular docking : Glide/SP mode in Schrödinger Suite, validated by mutagenesis (e.g., EGFR T790M resistance mutation) .
  • Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

How are reaction conditions optimized for high-purity synthesis?

Advanced Question
Critical parameters include:

  • Temperature control : 0–5°C during amide coupling to minimize racemization .
  • Solvent selection : Dichloromethane (DCM) for imidazole ring closure vs. DMF for Suzuki-Miyaura cross-couplings .
  • Catalyst screening : Pd(OAc)₂/XPhos for bromophenyl intermediates (yield >85%) .

What computational approaches predict its pharmacokinetic properties?

Advanced Question

  • ADMET prediction : SwissADME for logP (3.2), BBB permeability (low), and CYP inhibition .
  • MD simulations : GROMACS for solvation dynamics and plasma protein binding (e.g., albumin) .
  • QSAR models : CoMFA/CoMSIA to correlate substituent effects with bioavailability .

How can analogs be designed for improved pharmacokinetics?

Advanced Question
Strategies include:

  • Prodrug derivatization : Phosphate esters for enhanced aqueous solubility .
  • Bioisosteric replacement : Replacing bromine with trifluoromethyl to reduce metabolic clearance .
  • PEGylation : Ethylene glycol linkers to prolong half-life in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.